(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 163810-26-2
VCID: VC20929114
InChI: InChI=1S/C16H21NO3/c1-12(2)8-9-15(18)17-14(11-20-16(17)19)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t14-/m1/s1
SMILES: CC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol

(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one

CAS No.: 163810-26-2

Cat. No.: VC20929114

Molecular Formula: C16H21NO3

Molecular Weight: 275.34 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one - 163810-26-2

Specification

CAS No. 163810-26-2
Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
IUPAC Name (4R)-4-benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C16H21NO3/c1-12(2)8-9-15(18)17-14(11-20-16(17)19)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t14-/m1/s1
Standard InChI Key YYUTVRHBEQTSJS-CQSZACIVSA-N
Isomeric SMILES CC(C)CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
SMILES CC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Canonical SMILES CC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator